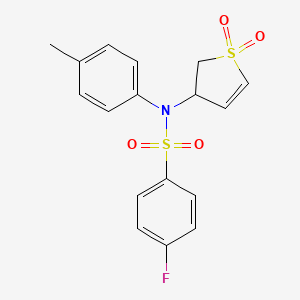

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a 4-fluoro group and two distinct aromatic moieties: a p-tolyl (4-methylphenyl) group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl ring. The fluorine atom at the para position may modulate lipophilicity and electronic effects, influencing bioavailability and binding interactions. While direct synthesis details are unavailable in the provided evidence, related sulfonamide compounds are synthesized via Buchwald–Hartwig amination or nucleophilic substitution reactions .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDUXTCGOHQDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

*Molecular weight inferred from .

†Calculated based on formula in .

Key Observations:

- Sulfone vs. Sulfonamide: The dihydrothiophene dioxide group in the target compound introduces a sulfone, which is absent in ’s benzyl analog.

- Substituent Effects : Replacing the p-tolyl group with a 4-methoxyphenyl () shifts the electronic profile from electron-neutral (methyl) to electron-donating (methoxy), which may alter binding affinity in biological targets.

- Dual Sulfonamides : ’s compound exhibits two sulfonyl groups, increasing molecular weight and acidity. This could enhance protein binding but reduce membrane permeability .

Key Observations:

- The target compound’s synthesis likely involves multi-step reactions, given the complexity of the dihydrothiophene dioxide moiety. Yields for analogous sulfonamides range from 66% to 81%, suggesting moderate efficiency .

- Transition-metal catalysts (Pd, Au) are prevalent in forming C–N bonds, as seen in and .

Q & A

Q. Critical Conditions :

- Temperature : Maintain 0–5°C during sulfonamide coupling to prevent side reactions.

- Catalysts : Palladium or nickel complexes (e.g., Pd(PPh₃)₄) for cross-coupling steps .

- Solvents : Use anhydrous DMF or THF to avoid hydrolysis of intermediates .

Q. Table 1. Reaction Optimization Parameters

| Step | Optimal Temp (°C) | Catalyst | Yield Range (%) |

|---|---|---|---|

| Thiophene Formation | 80–100 | H₂O₂ (oxidizer) | 60–75 |

| Sulfonamide Coupling | 0–5 | None | 70–85 |

| Purification | RT | Silica gel | 90–95 |

Basic: How is the structural conformation of this compound characterized, and what analytical techniques resolve ambiguities in its stereochemistry?

Methodological Answer:

- X-ray Crystallography : Resolves absolute stereochemistry and confirms the dioxido-thiophene ring conformation. For example, analogous compounds show dihedral angles of 85–90° between the sulfonamide and aryl groups .

- NMR Spectroscopy :

- ¹H NMR : Distinct splitting patterns for the fluorophenyl (δ 7.2–7.8 ppm) and p-tolyl (δ 2.3 ppm for CH₃) groups.

- ¹³C NMR : Characteristic signals for the sulfone (δ 50–55 ppm) and fluoro-substituted carbons (δ 115–125 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Note : Discrepancies between computational models (e.g., DFT) and experimental data may arise due to dynamic ring puckering in the thiophene moiety .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antifungal vs. enzyme inhibition) for this compound?

Methodological Answer:

Contradictions often stem from assay variability or target promiscuity. Strategies include:

Dose-Response Profiling : Test across a wide concentration range (nM–μM) to identify off-target effects.

Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for putative targets (e.g., fungal CYP51 or human carbonic anhydrase) .

Structural-Activity Relationship (SAR) : Synthesize analogs with modifications to the fluorophenyl or p-tolyl groups to isolate functional motifs.

Example Contradiction : Antifungal activity (IC₅₀ = 2 μM) in conflicts with weak enzyme inhibition (Ki > 50 μM) in related sulfonamides . Resolution requires testing under identical assay conditions (pH, temperature, cofactors).

Advanced: What strategies optimize the solubility and stability of this compound for in vivo studies, given its limited aqueous solubility?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance solubility without precipitation .

- pH Adjustment : The sulfonamide group (pKa ~6.5) ionizes in slightly basic buffers (pH 7.4), improving solubility.

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, with <5% degradation over 6 months .

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| Water | <0.1 | Unstable (hydrolysis) |

| DMSO | 50 | Stable |

| Ethanol | 5 | Stable |

Advanced: How can computational modeling (e.g., DFT, MD) predict reactivity or metabolic pathways for this sulfonamide derivative?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur in the thiophene ring) prone to oxidative metabolism .

- Molecular Dynamics (MD) : Simulate binding modes with cytochrome P450 enzymes to predict hydroxylation or N-dealkylation pathways.

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (low), guiding toxicity studies .

Case Study : MD simulations of analogous compounds show metabolic cleavage at the sulfonamide N–S bond, correlating with in vitro microsomal stability data .

Advanced: What experimental designs resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

- Multi-Technique Validation :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., m/z 410.08 for C₁₈H₁₇FNO₄S₂) to rule out polymorphic forms .

Advanced: How can researchers develop a robust HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile (20% → 70%) and 0.1% formic acid in water.

- Detection : UV at 254 nm (λmax for fluorophenyl) or MS/MS in MRM mode (Q1: 410.08 → Q3: 292.05) .

- Validation :

- Linearity : 0.1–100 μg/mL (R² > 0.99).

- Recovery : >85% from plasma via protein precipitation with acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.